1-{1-[(5-bromofuran-2-yl)methyl]azetidin-3-yl}-2-cyclopropyl-1H-1,3-benzodiazole
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Overview
Description
1-{1-[(5-bromofuran-2-yl)methyl]azetidin-3-yl}-2-cyclopropyl-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of functional groups, including a bromofuran, azetidine, cyclopropyl, and benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(5-bromofuran-2-yl)methyl]azetidin-3-yl}-2-cyclopropyl-1H-1,3-benzodiazole typically involves multiple steps:
Formation of the bromofuran moiety: This can be achieved through the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Synthesis of the azetidine ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Coupling of the bromofuran and azetidine: This step involves the formation of a carbon-nitrogen bond, typically through nucleophilic substitution reactions.
Formation of the benzodiazole ring: The benzodiazole ring can be synthesized through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives.
Final coupling: The final step involves coupling the cyclopropyl group to the benzodiazole moiety, which can be achieved through various organic reactions such as Grignard reactions or cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(5-bromofuran-2-yl)methyl]azetidin-3-yl}-2-cyclopropyl-1H-1,3-benzodiazole can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), sodium thiolate (NaSR), or Grignard reagents (RMgX).
Major Products
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Formation of the hydrogenated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: The compound’s unique combination of functional groups makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Chemical Biology: It can be used as a probe to study various biological processes and pathways due to its potential interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-{1-[(5-bromofuran-2-yl)methyl]azetidin-3-yl}-2-cyclopropyl-1H-1,3-benzodiazole would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromofuran moiety may facilitate binding to hydrophobic pockets, while the azetidine and benzodiazole rings may interact with polar or charged residues.
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[(5-chlorofuran-2-yl)methyl]azetidin-3-yl}-2-cyclopropyl-1H-1,3-benzodiazole
- 1-{1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}-2-cyclopropyl-1H-1,3-benzodiazole
- 1-{1-[(5-iodofuran-2-yl)methyl]azetidin-3-yl}-2-cyclopropyl-1H-1,3-benzodiazole
Uniqueness
1-{1-[(5-bromofuran-2-yl)methyl]azetidin-3-yl}-2-cyclopropyl-1H-1,3-benzodiazole is unique due to the presence of the bromofuran moiety, which can participate in specific interactions and reactions that other halogenated derivatives may not. The combination of the azetidine and benzodiazole rings also provides a unique structural framework that can influence its chemical and biological properties.
Properties
IUPAC Name |
1-[1-[(5-bromofuran-2-yl)methyl]azetidin-3-yl]-2-cyclopropylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O/c19-17-8-7-14(23-17)11-21-9-13(10-21)22-16-4-2-1-3-15(16)20-18(22)12-5-6-12/h1-4,7-8,12-13H,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRDKCWBPFDINS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)CC5=CC=C(O5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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